Sovilnesib was developed by Amgen and is currently being advanced by Volastra Therapeutics, which acquired the rights to the compound in February 2023. It is classified as a kinesin inhibitor and is part of a broader category of anti-cancer agents that target proteins involved in mitosis.
The synthesis of Sovilnesib involves optimizing small molecule derivatives based on initial lead compounds such as BTB-1. The synthetic process focuses on modifying chemical structures to enhance potency and selectivity against KIF18A. Key techniques include structure-activity relationship studies that identify effective substituents while minimizing off-target effects on microtubule polymerization. The compound exhibits a half-maximal inhibitory concentration (IC50) of approximately 0.071 µM against KIF18A, indicating its strong inhibitory potential .
Sovilnesib's molecular structure features specific functional groups that facilitate its interaction with the KIF18A protein. Although detailed structural data is not provided in the search results, it is known that the compound's design emphasizes the ability to bind selectively to the ATPase domain of KIF18A, disrupting its motor function during mitosis. This disruption leads to increased chromosomal instability, which is particularly relevant in cancer cells.
The primary chemical reaction associated with Sovilnesib involves its binding to the KIF18A protein, inhibiting its ATPase activity. This inhibition leads to a failure in proper mitotic spindle formation and function, resulting in errors during cell division. Studies have shown that treatment with Sovilnesib increases the frequency of aneuploidy in oocytes, highlighting its impact on cellular division processes .
Sovilnesib operates by inhibiting the motor function of KIF18A, which is essential for proper chromosome alignment and segregation during mitosis. By disrupting this function, Sovilnesib causes cells to experience mitotic errors, such as multipolar spindles and aneuploidy. This mechanism is particularly effective in cancer cells that are already predisposed to chromosomal instability due to mutations or other factors . The compound has shown promise in preclinical studies and early clinical trials for treating various cancers, including platinum-resistant ovarian cancer .
Sovilnesib is characterized by its high solubility and bioavailability as an oral agent. Its specific physical properties include:
These properties make Sovilnesib suitable for clinical applications as a therapeutic agent.
Sovilnesib is primarily being explored for its therapeutic potential in oncology. Its main applications include:
The ongoing clinical trials aim to establish dosage regimens and assess efficacy in treating specific cancer types, paving the way for potential new treatment strategies targeting chromosomal instability .
Sovilnesib (formerly AMG-650) is a highly selective small-molecule inhibitor targeting the mitotic kinesin Kinesin Family Member 18A. This kinesin motor protein accumulates at the plus-ends of kinetochore microtubules during metaphase, where it suppresses microtubule dynamics to facilitate chromosome alignment and congression. Sovilnesib binds an allosteric pocket formed by helices α4 and α6 within the Kinesin Family Member 18A motor domain, adjacent to the critical Serine 284 residue. This binding induces conformational changes that disrupt motor function without affecting basal adenosine triphosphatase activity in the absence of microtubules [5] [7].
Sovilnesib inhibits microtubule-dependent adenosine triphosphatase activity through an adenosine triphosphate-noncompetitive mechanism. Biochemical studies demonstrate that Sovilnesib’s half-maximal inhibitory concentration remains unchanged (41 ± 1.1 nM) across adenosine triphosphate concentrations ranging from 10 μM to 1 mM. This stability confirms that Sovilnesib does not compete with adenosine triphosphate for binding at the catalytic site but instead alters Kinesin Family Member 18A’s interaction with microtubules. Sovilnesib achieves >200-fold selectivity for Kinesin Family Member 18A over other kinesins (except the structurally related Kinesin Family Member 19A), as quantified in comprehensive enzymatic profiling assays [5] [7].
Table 1: Biochemical Properties of Sovilnesib-Mediated Kinesin Family Member 18A Inhibition
Property | Value/Effect | Measurement Context |
---|---|---|
IC₅₀ (microtubule-dependent ATPase) | 41 ± 1.1 nM | 0.1 mM adenosine triphosphate |
Adenosine triphosphate Kinetics | Non-competitive inhibition | Adenosine triphosphate 10 μM–1 mM range |
Microtubule Affinity Shift | Disrupted microtubule binding | Microtubule co-sedimentation assay |
Kinesin Selectivity | >200-fold vs. most kinesins | Panel screening against 15 kinesin motors |
Sovilnesib binding to the α4 helix prevents Kinesin Family Member 18A accumulation at microtubule plus-ends, inducing relocalization to spindle poles. Live-cell imaging reveals that Sovilnesib-treated cells exhibit loss of Kinesin Family Member 18A from kinetochore fibers within 60 minutes, correlating with increased microtubule polymerization rates (≥35% increase) and amplified chromosome oscillations. Unlike microtubule-targeting agents (e.g., paclitaxel), Sovilnesib does not directly alter tubulin polymerization dynamics in vitro, confirming its selective action on Kinesin Family Member 18A-dependent microtubule regulation [2] [7].
Kinesin Family Member 18A inhibition by Sovilnesib induces severe chromosome congression defects characterized by unaligned chromosomes and multipolar spindles. Quantitative analysis shows >60% widening of the metaphase plate (measured by full-width-at-half-maximum chromosome distribution) in chromosomally unstable cell lines. These defects arise from failure to suppress chromosome oscillations and stabilize kinetochore-microtubule attachments. Consequently, cells exhibit prolonged metaphase duration (≥120 minutes) and erroneous anaphase chromosome segregation, with lagging chromosomes and micronuclei formation observed in >70% of anaphase cells [5] [7].
Table 2: Mitotic Defects in Sovilnesib-Treated Chromosomally Unstable Cancer Cells
Mitotic Defect Parameter | Change vs. Control | Measurement Technique |
---|---|---|
Metaphase plate width | >60% increase | Chromosome distribution FWHM analysis |
Cells with multipolar spindles | >5-fold increase | Immunofluorescence (α-tubulin/γ-tubulin) |
Anaphase lagging chromosomes | >70% of cells affected | Live-cell imaging (H2B-GFP/mCherry-α-tubulin) |
Micronuclei formation (post-mitosis) | >4-fold increase | Nuclear morphology quantification |
Sovilnesib triggers persistent Spindle Assembly Checkpoint activation through sustained production of the Mitotic Checkpoint Complex. Unattached kinetochores generate diffusible anaphase inhibitors that bind and inactivate the Anaphase-Promoting Complex/Cyclosome, evidenced by elevated levels of Mitotic Checkpoint Complex components (Mad2, BubR1-Bub3-Cdc20) in Sovilnesib-arrested cells. However, prolonged mitotic arrest (≥12 hours) eventually leads to checkpoint adaptation, where cells exit mitosis without chromosome segregation. This "mitotic slippage" occurs via Anaphase-Promoting Complex/Cyclosome reactivation and partial degradation of cyclin B1, resulting in tetraploid daughter cells with nuclear abnormalities. Crucially, Spindle Assembly Checkpoint silencing requires stable kinetochore-microtubule attachments, which Sovilnesib prevents through Kinesin Family Member 18A inhibition [3] [6] [10].
Molecular analyses confirm that Sovilnesib-treated cells accumulate phosphorylated histone H3 (Ser10), a mitotic marker, and cyclin B1 during arrest. Subsequent Anaphase-Promoting Complex/Cyclosome-mediated degradation of securin occurs prematurely relative to cyclin B1, explaining the observed chromosome segregation errors in escaping cells. This mechanistic cascade differentiates Sovilnesib from classical antimitotics by exploiting chromosomal instability-specific vulnerabilities while sparing diploid cells [2] [5] [6].
CAS No.: 63909-40-0
CAS No.: 25468-09-1
CAS No.: 519-63-1
CAS No.: